![molecular formula C15H22BrNO6 B4000364 N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid](/img/structure/B4000364.png)
N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Descripción general
Descripción
N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is a chemical compound that combines an amine with an oxalic acid moiety. This compound is of interest due to its unique structure, which includes a bromophenoxy group, an ethoxy chain, and an amine group. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Aplicaciones Científicas De Investigación
N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its amine group.
Industry: It can be used in the production of polymers and other materials due to its reactive functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]propan-2-amine typically involves multiple steps. One common method includes the reaction of 3-bromophenol with ethylene oxide to form 3-bromophenoxyethanol. This intermediate is then reacted with ethylene oxide again to produce 2-[2-(3-bromophenoxy)ethoxy]ethanol. The final step involves the reaction of this intermediate with isopropylamine to yield N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]propan-2-amine. The compound is then combined with oxalic acid to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents may be used to optimize the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenoxy group can yield quinones, while reduction of the amine group can produce secondary or tertiary amines.
Mecanismo De Acción
The mechanism of action of N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, affecting their function. The bromophenoxy group can participate in hydrophobic interactions, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]propan-2-amine: Similar structure but with a chlorine atom instead of bromine.
N-[2-[2-(3-fluorophenoxy)ethoxy]ethyl]propan-2-amine: Similar structure but with a fluorine atom instead of bromine.
N-[2-[2-(3-iodophenoxy)ethoxy]ethyl]propan-2-amine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]propan-2-amine lies in its bromine atom, which can participate in specific chemical reactions that other halogens may not. The bromine atom also influences the compound’s reactivity and interaction with biological molecules, making it distinct from its chlorine, fluorine, and iodine analogs.
Propiedades
IUPAC Name |
N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO2.C2H2O4/c1-11(2)15-6-7-16-8-9-17-13-5-3-4-12(14)10-13;3-1(4)2(5)6/h3-5,10-11,15H,6-9H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSHCYPOOLOLIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOCCOC1=CC(=CC=C1)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


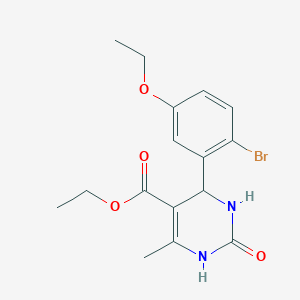
![N-[3-(2-biphenylyloxy)propyl]-1-butanamine oxalate](/img/structure/B4000295.png)
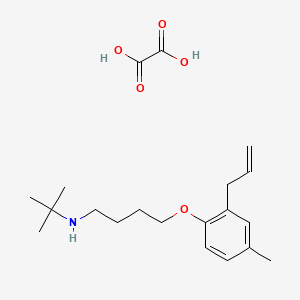
![propan-2-yl (2Z)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4000308.png)

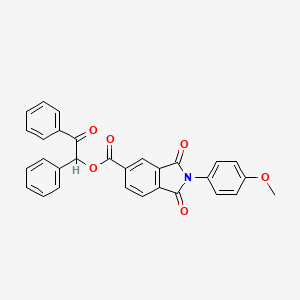
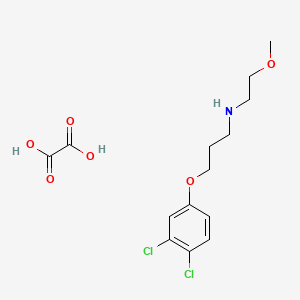

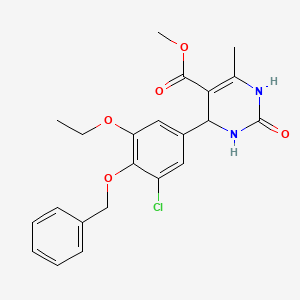
![N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4000349.png)
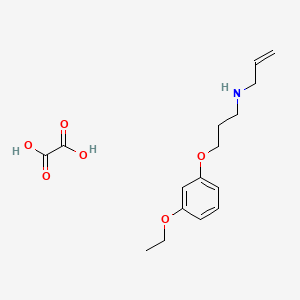
![N-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4000373.png)
![N-[2-(3-bromophenoxy)ethyl]-2-propanamine oxalate](/img/structure/B4000377.png)
![4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4000383.png)
